1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

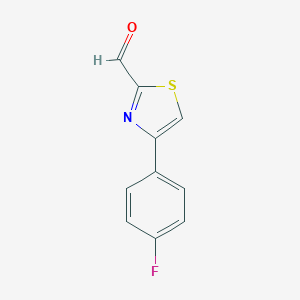

1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea is a chemical compound with the CAS Number: 429642-03-5. Its molecular weight is 286.35 and its IUPAC name is N-benzoyl-N’-(2-hydroxy-5-methylphenyl)thiourea .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O2S/c1-10-7-8-13(18)12(9-10)16-15(20)17-14(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H2,16,17,19,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea include a molecular weight of 286.35 . Unfortunately, the search results do not provide more detailed physical and chemical properties.科学的研究の応用

Coordination Chemistry and Biological Properties

Thiourea derivatives, including compounds similar to 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea, are extensively applied as ligands in coordination chemistry. These compounds demonstrate significant versatility in forming complexes with metals, which are utilized in various biological and medicinal applications. The structural versatility of thiourea molecules, when combined with metal ions, paves the way for novel therapeutic agents and diagnostic tools. Their role in forming stable complexes with transition metals has been highlighted, showing potential applications ranging from catalysis to medicinal chemistry (Saeed, Flörke, & Erben, 2014).

Anti-inflammatory and Drug Design

The thiourea functional group is a promising scaffold in drug design, particularly due to its anti-inflammatory properties as demonstrated through molecular docking studies. Thiourea derivatives are investigated for their potential to fit into the active sites of key enzymes involved in inflammatory processes, such as COX-1, COX-2, and 5-LOX. The introduction of specific functional groups to the thiourea core can enhance its binding affinity and specificity, indicating its utility in the development of new anti-inflammatory agents (Nikolic, Mijajlovic, & Nedeljković, 2022).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, thiourea derivatives serve as efficient ligands and chemosensors. Their ability to bind selectively to metals and other analytes makes them invaluable in detecting environmental pollutants and monitoring various biochemical processes. The sensitivity of thiourea-based chemosensors, especially towards metal ions and anions, is of particular interest for environmental monitoring and safety assessments (Khan, Khan, Gul, & Muhammad, 2020).

Safety And Hazards

特性

IUPAC Name |

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-10-7-8-13(18)12(9-10)16-15(20)17-14(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H2,16,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIWZISSHKPOEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)

![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)